molecular formula C16H12Cl2OS B13098609 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13098609
M. Wt: 323.2 g/mol
InChI Key: IJIJBZGCTHLGFN-UHFFFAOYSA-N
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Description

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,5-dichlorophenyl group. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with a thiol compound under controlled conditions. One common method includes the use of a base-catalyzed reaction where the thiol group is introduced to the aldehyde, followed by oxidation to form the final product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

    Oxidation: 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzoic acid.

    Reduction: 4-[3-(2,5-Dichlorophenyl)-3-hydroxypropyl]thiobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dichlorophenyl)propanoic acid
  • 2,3-Dichlorophenylpiperazine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 2,5-dichlorophenyl group This combination imparts specific reactivity and biological activity that may not be present in similar compounds

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

4-[3-(2,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-13-6-7-15(18)14(9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

IJIJBZGCTHLGFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C=S

Origin of Product

United States

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